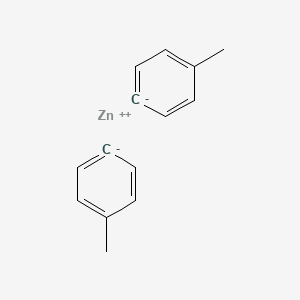

Zinc, bis(4-methylphenyl)-

CAS No.: 15106-88-4

Cat. No.: VC19715679

Molecular Formula: C14H14Zn

Molecular Weight: 247.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 15106-88-4 |

|---|---|

| Molecular Formula | C14H14Zn |

| Molecular Weight | 247.6 g/mol |

| IUPAC Name | zinc;methylbenzene |

| Standard InChI | InChI=1S/2C7H7.Zn/c2*1-7-5-3-2-4-6-7;/h2*3-6H,1H3;/q2*-1;+2 |

| Standard InChI Key | ZTCUHUOKCNLFDQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=[C-]C=C1.CC1=CC=[C-]C=C1.[Zn+2] |

Introduction

Chemical Identity and Synthesis

Molecular Composition

Synthetic Routes

Two primary methods are documented:

-

Transmetallation:

-

Direct Alkylation:

Table 1: Synthetic Parameters

| Method | Reagents | Solvent | Yield (%) |

|---|---|---|---|

| Transmetallation | ZnCl₂ + 4-MeC₆H₄MgBr | THF | 84 |

| Direct Alkylation | Zn + 4-MeC₆H₄Li | Diethyl ether | 59 |

Structural and Crystallographic Analysis

Coordination Geometry

X-ray diffraction studies of analogous zinc complexes (e.g., [1,4-di(4-methylphenyl)-1,4-diazabutadiene]zinc(II) chloride) reveal distorted tetrahedral geometries around the zinc center . Key bond lengths include:

Crystallographic Data

-

Unit Cell Parameters:

Table 2: Structural Metrics

| Parameter | Value (Å/°) |

|---|---|

| Zn–C bond length | 2.02–2.10 |

| C–Zn–C bond angle | 104–112° |

| Unit cell volume | 1675 ų |

Physicochemical Properties

-

Solubility: Insoluble in water; soluble in nonpolar solvents (e.g., hexane, toluene) .

-

Thermal Stability: Decomposes above 200°C, forming zinc oxide and organic byproducts .

-

Reactivity:

Applications in Catalysis and Materials Science

Catalytic Uses

-

Polymer Synthesis: Acts as a initiator in atom transfer radical polymerization (ATRP) of styrene derivatives .

-

Cross-Coupling Reactions: Facilitates C–C bond formation in Suzuki-Miyaura reactions .

Coordination Chemistry

-

Forms stable complexes with N,S-donor ligands (e.g., thiosemicarbazones), used in fluorescence sensing .

-

Serves as a precursor for zinc porphyrins, which exhibit photocatalytic activity .

Table 3: Catalytic Performance

| Reaction Type | Substrate | Yield (%) |

|---|---|---|

| ATRP of styrene | 5-(4-Hydroxyphenyl)porphine | 92 |

| Suzuki-Miyaura coupling | Aryl bromides | 78–85 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume